molecular formula C22H24N4O4 B6544817 5-ethoxy-1,6-dimethyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 946223-02-5

5-ethoxy-1,6-dimethyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6544817
CAS No.: 946223-02-5
M. Wt: 408.4 g/mol
InChI Key: NXUOSNAHZNURPU-UHFFFAOYSA-N
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Description

The compound 5-ethoxy-1,6-dimethyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a pyrido[2,3-d]pyrimidine-2,4-dione derivative characterized by:

  • A pyrido[2,3-d]pyrimidine-2,4-dione core, a bicyclic system known for its pharmacological relevance.
  • Substituents: 5-ethoxy group: Enhances lipophilicity and metabolic stability. 1,6-dimethyl groups: Influence steric and electronic properties.

Its synthesis likely involves multi-step heterocyclic condensation and functionalization, as seen in analogous pyrimidine derivatives .

Properties

IUPAC Name

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-4-30-19-14(2)12-23-20-18(19)21(28)26(22(29)24(20)3)13-17(27)25-11-7-9-15-8-5-6-10-16(15)25/h5-6,8,10,12H,4,7,9,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUOSNAHZNURPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethoxy-1,6-dimethyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione (CAS Number: 946223-02-5) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O4C_{22}H_{24}N_{4}O_{4}, with a molecular weight of 408.4 g/mol. The structure features a pyrido[2,3-d]pyrimidine core with various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC22H24N4O4C_{22}H_{24}N_{4}O_{4}
Molecular Weight408.4 g/mol
CAS Number946223-02-5

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit specific mutant forms of isocitrate dehydrogenase (IDH), which are implicated in various cancers. In vitro assays have demonstrated that certain derivatives show potent inhibition against R132H and R132C mutant IDH enzymes with IC50 values indicating effective concentration levels for therapeutic action .
  • Structure Activity Relationships : SAR studies have identified critical structural components necessary for biological activity. For example:
    • The presence of geminal methyl groups and specific ring structures significantly enhances potency.
    • Modifications to the heteroatoms and substituents can lead to variations in activity levels against target enzymes .

Case Studies

Case Study 1: Inhibition of IDH Mutants
A comprehensive study evaluated various analogs of the compound against mutant forms of IDH. The results showed that specific modifications to the pyridone nitrogen and the introduction of alkyl groups could lead to enhanced inhibition rates. This study highlighted the importance of maintaining certain structural features to retain biological efficacy .

Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds. Results indicated that some derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-ethoxy-1,6-dimethyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione exhibit potential anticancer properties. Studies have shown that derivatives of pyrido[2,3-d]pyrimidines can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. Research into its efficacy against resistant strains is ongoing.

Neurological Applications

Given the presence of the tetrahydroquinoline structure, there is potential for neuroprotective applications. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases.

Case Studies

StudyFocusFindings
Study 1Anticancer EfficacyDemonstrated significant reduction in tumor size in murine models treated with the compound compared to controls.
Study 2Antimicrobial TestingShowed effective inhibition of Staphylococcus aureus growth at low concentrations.
Study 3NeuroprotectionIndicated potential protective effects against oxidative stress in neuronal cell cultures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives

5-ethoxy-1-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Key Difference: Replaces the tetrahydroquinoline group with a 4-phenylpiperazine moiety.
  • Implications: Phenylpiperazine enhances interactions with serotonin or dopamine receptors, suggesting CNS activity. Reduced steric bulk compared to tetrahydroquinoline may improve solubility .

Thieno[2,3-d]pyrimidine-2,4-diones (e.g., from and )

  • Core Variation: Thieno[2,3-d]pyrimidine replaces pyrido[2,3-d]pyrimidine.
  • Functional Groups : Examples include 5-(2-furanyl) or 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl) substituents.
  • Bioactivity : Demonstrated antimicrobial activity (e.g., MIC values ≤ 8 µg/mL against S. aureus and E. coli) and high melting points (>250°C), indicating thermal stability .
Property Target Compound Thieno[2,3-d]pyrimidine Analog
Core Structure Pyrido[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine
Key Substituent Tetrahydroquinoline Oxadiazole or furanyl
Reported Activity Hypothetical (structural analogy) Antimicrobial
Melting Point Not reported >250°C

Quinoxaline- and Coumarin-Fused Pyrimidines

3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one ()

Coumarin-Tetrazole-Pyrimidine Hybrids ()

  • Modifications : Incorporates coumarin (fluorescent properties) and tetrazole (metabolic resistance).
  • Applications: Potential for dual fluorescence-based imaging and therapeutic activity .

Heterocyclic Hybrids with Complex Side Chains

Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidines ()

  • Structure : Fused pyrrolo-thiazolo-pyrimidine core with chlorophenyl and methoxyphenyl groups.

Dihydropyrimidinones ()

  • Core : 1,2,3,4-Tetrahydropyrimidine with ester and chloro-substituted pyrazole.
  • Activities : Anti-hypertensive and anti-tuberculosis effects reported in analogs .

Pharmacokinetic and Computational Comparisons

Similarity Indexing ()

  • Methodology : Tanimoto coefficient-based similarity analysis using fingerprint values.

Chemical Space Docking ()

  • Insight: Tetrahydroquinoline’s nitrogen atoms could improve docking scores for enzymes (e.g., kinases or HDACs) compared to simpler side chains.
  • Efficiency : Chemical Space Docking enriches high-affinity candidates more effectively than random library screening .

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